Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate
Overview
Description
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a bromophenyl group attached to the 2-position of the oxazole ring and an ethyl carboxylate group attached to the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction. The bromophenyl and ethyl carboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the bromophenyl and ethyl carboxylate groups attached at the 2- and 4-positions, respectively .Chemical Reactions Analysis
As an organic compound, Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate would be expected to undergo various types of organic reactions, including substitution reactions, addition reactions, and possibly some types of rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The oxazole ring could potentially participate in hydrogen bonding, influencing the compound’s solubility properties .Scientific Research Applications
Efficient Synthesis under Solvent-Free Conditions
Ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates, related to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, are synthesized efficiently under solvent-free conditions. This synthesis involves the reaction of ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).
Palladium-Catalyzed Alkenylation, Benzylation, and Alkylation
Ethyl oxazole-4-carboxylate undergoes direct and regioselective alkenylation, benzylation, and alkylation with various halides in the presence of palladium acetate and caesium carbonate. This demonstrates the compound's versatility in organic synthesis (Verrier et al., 2009).
Cyclisation onto Azoles for Heterocycle Synthesis
2-(2-Bromophenyl)ethyl groups, similar to Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate, serve as building blocks in radical cyclization reactions onto azoles to create tri- and tetra-cyclic heterocycles. This process involves the synthesis of intermediate aryl radicals that undergo intramolecular homolytic aromatic substitution onto the azole rings (Allin et al., 2005).
Direct (Hetero)Arylation for (Hetero)Aryloxazoles Synthesis
Ethyl oxazole-4-carboxylate is used in a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles through regiocontrolled palladium-catalyzed direct (hetero)arylation. This method enables the neat synthesis of natural products like balsoxin and texaline (Verrier et al., 2008).
Synthesis of Chiral 2-Aminoalkyloxazole-4-carboxylates
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate can be N-acylated to form 2-aminoalkyloxazole-4-carboxylate esters. This process is significant for creating chiral compounds without significant racemization, showcasing the compound's application in stereoselective synthesis (Cox et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKLLURBSVFMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654075 | |
Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
CAS RN |
391248-23-0 | |
Record name | Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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